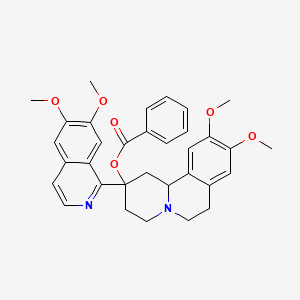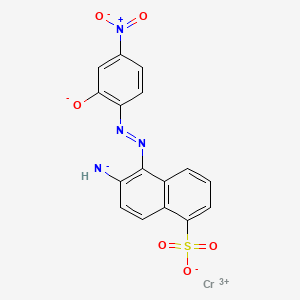
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is an organic compound that belongs to the class of indandiones. Indandiones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis. This particular compound features a complex structure with a phenyl group and a piperazinyl group, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multiple steps. One common method starts with the Claisen condensation of ethyl acetate and dimethyl phthalate to form 2-ethoxycarbonyl-1,3-indandione. This intermediate is then decarboxylated to yield 1,3-indandione
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
化学反応の分析
Types of Reactions
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The phenyl and piperazinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indandiones, alcohols, and methylene derivatives. These products can have different properties and applications, making them valuable in research and industry .
科学的研究の応用
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-indandione: Known for its anticoagulant properties.
1,3-Indandione: A simpler structure with diverse chemical reactivity.
Phenindione: Another anticoagulant with a similar core structure.
Uniqueness
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- stands out due to its unique combination of phenyl and piperazinyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
31804-89-4 |
|---|---|
分子式 |
C28H28N2O2 |
分子量 |
424.5 g/mol |
IUPAC名 |
2-phenyl-2-[3-(4-phenylpiperazin-1-yl)propyl]indene-1,3-dione |
InChI |
InChI=1S/C28H28N2O2/c31-26-24-14-7-8-15-25(24)27(32)28(26,22-10-3-1-4-11-22)16-9-17-29-18-20-30(21-19-29)23-12-5-2-6-13-23/h1-8,10-15H,9,16-21H2 |
InChIキー |
WXBOIFNRTNVRBT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



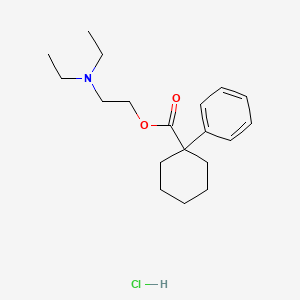
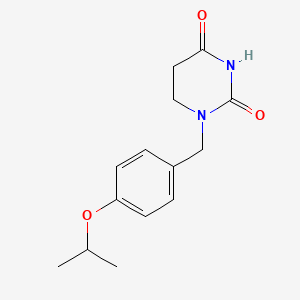

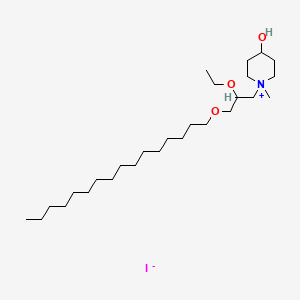
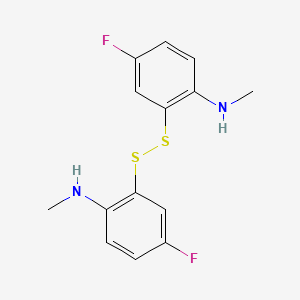

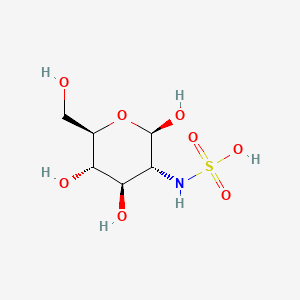
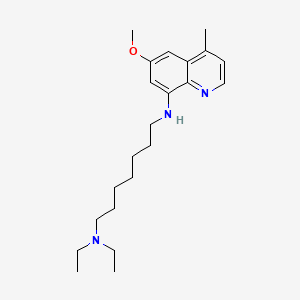

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
